molecular formula C10H13BrN2O B1336401 N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide CAS No. 221087-47-4

N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide

Cat. No. B1336401
M. Wt: 257.13 g/mol
InChI Key: OZYPPHLDZUUCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06469172B2

Procedure details

Trimethylacetyl chloride (180.9 g, 1.500 mols) was added over 1 h to a mixture of 2-amino-6-bromo-pyridine (264.7 g, 1.530 mols), triethylamine (166.7 g, 1.650 mols) and toluene (1 L, KF=2 mg moisture/L) maintaining the temperature below 50° C. The mixture was aged at 25° C. for 42 h. A solution of 1M aqueous HCl (500 mL) was added and the biphasic mixture was filtered (after agitation for 5 min) through a pad of solka floc (10 g) which was washed with toluene (50 mL). The organic phase was separated from the filtrates and was washed with 1M aqueous HCl (2×500 mL), 2% aqueous NaCl (500 mL) and a mixture of saturated aqueous NaCl (250 mL) and saturated aqueous NaHCO3 (25 mL). The organic phase was dried over MgSO4 (10 g), filtered and evaporated to dryness to provide 380.7 g of crude title compound, which was diluted with toluene to give 1480.8 g of crude solution.
Quantity
180.9 g
Type
reactant
Reaction Step One
Quantity
264.7 g
Type
reactant
Reaction Step One
Quantity
166.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3](Cl)=[O:4].[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[N:10]=1.C(N(CC)CC)C.[F-].[K+].Cl>C1(C)C=CC=CC=1>[CH3:1][C:2]([CH3:7])([CH3:6])[C:3]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[N:10]=1)=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
180.9 g
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Name
Quantity
264.7 g
Type
reactant
Smiles
NC1=NC(=CC=C1)Br
Name
Quantity
166.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 50° C
FILTRATION
Type
FILTRATION
Details
the biphasic mixture was filtered (after agitation for 5 min) through a pad of solka floc (10 g) which
Duration
5 min
WASH
Type
WASH
Details
was washed with toluene (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated from the filtrates
WASH
Type
WASH
Details
was washed with 1M aqueous HCl (2×500 mL), 2% aqueous NaCl (500 mL)
ADDITION
Type
ADDITION
Details
a mixture of saturated aqueous NaCl (250 mL) and saturated aqueous NaHCO3 (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4 (10 g)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to provide 380.7 g of crude title compound, which

Outcomes

Product
Details
Reaction Time
42 h
Name
Type
product
Smiles
CC(C(=O)NC1=NC(=CC=C1)Br)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1480.8 g
YIELD: CALCULATEDPERCENTYIELD 383.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.